

What is the chemical structure and stereochemistry of D-Idose

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Compound of Interest

Compound Name: *D-Idose*

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An In-depth Technical Guide on the Chemical Structure and Stereochemistry of **D-Idose**

Introduction

D-Idose is a rare aldohexose monosaccharide, an epimer of D-glucose, that holds unique stereochemical properties making it a subject of interest in carbohydrate chemistry and drug development.^[1] Although not abundant in nature, its oxidized form, L-iduronic acid, is a fundamental component of vital glycosaminoglycans (GAGs) such as dermatan sulfate and heparin, which are integral to various biological processes including cell signaling and coagulation.^{[1][2]} This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of **D-Idose**.

Chemical Structure

D-Idose is a six-carbon sugar with the chemical formula $C_6H_{12}O_6$ and a molecular weight of approximately 180.16 g/mol.^{[1][3]} As an aldohexose, its structure is characterized by an aldehyde group at the C1 position in its open-chain form and five hydroxyl groups.^[1]

Linear (Open-Chain) Structure

In its linear form, **D-Idose** has four chiral centers (C2, C3, C4, and C5). The stereochemical configuration is defined by the arrangement of the hydroxyl groups along the carbon chain. The IUPAC name for **D-Idose** is (2S,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal.^{[1][4]} The structure is commonly represented using a Fischer projection, which illustrates the stereochemistry at

each chiral center. As a "D" sugar, the hydroxyl group on the penultimate carbon (C5) is positioned on the right side in the Fischer projection.^[5]

Fischer Projection of **D-Idose**:

Cyclic (Hemiacetal) Structure

In aqueous solutions, **D-Idose** exists in equilibrium between its open-chain form and cyclic hemiacetal structures.^[1] The cyclization occurs when the hydroxyl group at C5 attacks the aldehyde carbon (C1), forming a six-membered ring known as a pyranose. This cyclization creates a new chiral center at C1, the anomeric carbon, resulting in two anomers: α -D-idopyranose and β -D-idopyranose. Less commonly, cyclization involving the C4 hydroxyl group can form a five-membered furanose ring.

Haworth Projections: The cyclic forms are often visualized using Haworth projections. In the α -anomer, the hydroxyl group on the anomeric carbon (C1) is positioned below the plane of the ring (trans to the CH₂OH group at C5).^[6] In the β -anomer, the anomeric hydroxyl group is above the plane of the ring (cis to the CH₂OH group at C5).

Chair Conformations: The pyranose ring of **D-Idose** adopts a chair conformation. Due to its unique stereochemistry, **D-Idose** exhibits significant conformational flexibility.^[7] Notably, one of the chair conformations of D-idopyranose is characterized by having most of its hydroxyl groups in axial positions, which is energetically less favorable compared to D-glucose where the substituents are predominantly equatorial.^[8]

Stereochemistry

The stereochemistry of **D-Idose** is defined by the specific spatial arrangement of its atoms, particularly at its four chiral centers in the open-chain form (C2, C3, C4, C5).

- **D-Configuration:** The "D" designation refers to the configuration at C5, where the hydroxyl group is on the right in the Fischer projection, analogous to D-glyceraldehyde.^[5]
- **Epimeric Relationships:** **D-Idose** is an epimer of several other aldohexoses, meaning it differs in configuration at only one chiral center:
 - It is the C2 epimer of D-Gulose.^[5]

- It is the C3 epimer of D-Altrose.[5]
- Enantiomer: The enantiomer of **D-Idose** is L-Idose, which is its non-superimposable mirror image. L-Idose is a C5 epimer of D-glucose.[2][5]

Physicochemical Properties

The quantitative properties of **D-Idose** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ O ₆	[1][3][4]
Molecular Weight	180.156 g/mol	[1][3]
IUPAC Name	(2S,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal	[1][4]
CAS Number	5978-95-0	[1][3][9]
Melting Point	132 °C (from ethanol)	[1][2][10]
Boiling Point (Predicted)	527.1 ± 50.0 °C	[1][9][11]
Density (Predicted)	1.581 ± 0.06 g/cm ³	[1][9][11]
Solubility	Slightly soluble in DMSO, Methanol, and Water	[9][10]

Experimental Protocols

D-Idose is a rare sugar and is often prepared via synthetic routes from more common monosaccharides.[5]

Synthesis of D-Idose from D-Galactose

A common method for synthesizing **D-Idose** involves the stereochemical inversion of specific hydroxyl groups of a readily available sugar like D-galactose.[1]

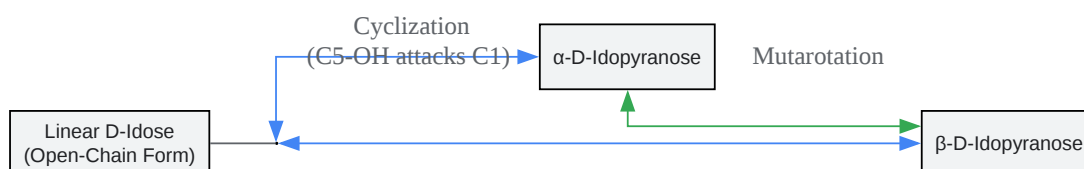
Methodology:

- **Protection of D-Galactose:** D-Galactose is first converted to its methyl pyranoside. This derivative is then reacted with benzaldehyde and a catalyst (e.g., ZnCl_2) to form methyl 4,6-O-benzylidene-D-galactopyranoside, protecting the hydroxyl groups at C4 and C6.^[1]
- **Tosylation:** The remaining free hydroxyl groups at the C2 and C3 positions are subsequently tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine.^[1]
- **Epoxide Formation:** The ditosylated compound is treated with a base, such as sodium methoxide (NaOMe), which leads to the formation of an epoxide ring between C2 and C3.^[1]
- **Epoxide Opening:** The epoxide ring is then opened via nucleophilic attack. For instance, using a hydride reagent like lithium aluminum hydride (LiAlH_4) results in the inversion of configuration at one of the carbon atoms, yielding the desired ido-configuration.^[1]
- **Deprotection:** In the final step, the benzylidene and methyl glycoside protecting groups are removed through acid hydrolysis to yield the final product, **D-Idose**.^[1]

Visualizations

Logical Relationship Diagram

The following diagram illustrates the equilibrium between the linear and cyclic forms of **D-Idose** in solution.



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Caption: Equilibrium of **D-Idose** between its linear and cyclic pyranose forms.

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